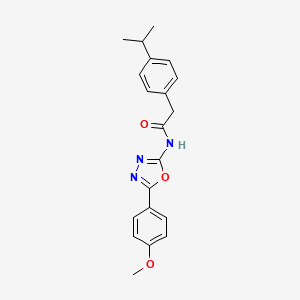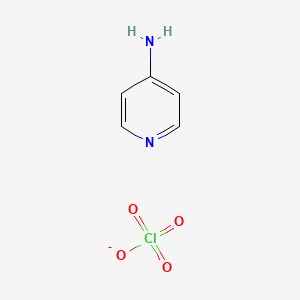
4-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile (4-CPMPC) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a nitrogen-containing heterocyclic compound that belongs to the class of pyridazine carbonitriles. 4-CPMPC has attracted considerable attention due to its wide range of biological activities, such as anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has demonstrated the capability of related compounds to react with various agents to produce a wide range of heterocyclic compounds. For instance, the synthesis and reactivity of derivatives have been explored to generate pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives, showcasing the chemical versatility and potential utility in developing novel materials or bioactive molecules (Abdallah, Salaheldin, & Radwan, 2007).
Chemical Reactivity and Biological Evaluation
Another study focused on the chemical behavior of a similar compound towards primary and heterocyclic amines, leading to the formation of Schiff bases. These bases served as building blocks for nitrogen heterocyclic compounds, indicating potential for the creation of new pharmaceuticals or agrochemicals with improved efficacy and safety profiles (Farouk, Ibrahim, & El-Gohary, 2021).
Herbicidal Activities
The synthesis of pyridazine derivatives and their evaluation as herbicides have also been explored. Specific derivatives have shown to possess bleaching and herbicidal activities, suggesting their potential use in agricultural applications to control weeds effectively while minimizing environmental impact (Xu et al., 2008).
Biological Activities
The potential biological activities of pyrazolo[3,4-d]pyrimidine derivatives, synthesized from related compounds, have been evaluated for their antibacterial properties. Such studies highlight the role of these compounds in the development of new antibiotics to combat resistant bacterial strains, addressing critical public health challenges (Rostamizadeh et al., 2013).
Synthesis of Complex Molecules
The use of related compounds in the synthesis of complex molecules with potential applications in drug development and material science has been illustrated. These syntheses involve multi-step reactions that result in molecules with unique properties, suitable for further functionalization or as active pharmaceutical ingredients (Mahmoud et al., 2011).
Propriétés
IUPAC Name |
4-chloro-1-(4-methoxyphenyl)-6-oxopyridazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2/c1-18-9-4-2-8(3-5-9)16-12(17)6-10(13)11(7-14)15-16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQRVSPKRIIKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2736126.png)

![4-piperidin-1-ylsulfonyl-N-[3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]pyridin-4-yl]benzamide](/img/structure/B2736128.png)


![Methyl 2-amino-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2736134.png)





![2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2736145.png)